N-Acetyl-L-tyrosine ethyl ester
Description
Chemical Structure and Properties N-Acetyl-L-tyrosine ethyl ester monohydrate (C₁₃H₁₉NO₅, MW: 269.30 g/mol) is a protected tyrosine derivative with an acetyl group on the amino terminus, an ethyl ester on the carboxyl terminus, and a crystalline water molecule . Its structure includes a phenolic hydroxyl group on the tyrosine side chain, contributing to hydrogen-bonding networks in its crystalline form . ATEE is soluble in water and ethanol, with a melting point of 80–81°C . It is widely used as a substrate for esterase and protease assays due to its susceptibility to hydrolysis .
Applications
ATEE serves as a model substrate for enzymes like chymotrypsin, subtilisin, and complement system esterases (e.g., C'1-esterase) . Its hydrolysis releases N-acetyl-L-tyrosine, enabling spectrophotometric or pH-stat-based activity measurements .
Properties
IUPAC Name |
ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAWDTAMLOJQNK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877256 | |
| Record name | N-Acetyl-L-tyrosine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840-97-1, 36546-50-6 | |
| Record name | N-Acetyl-L-tyrosine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=840-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-alpha-acetyl-tyrosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine, N-acetyl-, ethyl ester, hydrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036546506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tyrosine, N-acetyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-L-tyrosine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-acetyl-L-tyrosinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.512 | |
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Preparation Methods
Acetylation of L-Tyrosine
The synthesis begins with the acetylation of L-tyrosine to form N-acetyl-L-tyrosine. A widely cited method involves dissolving L-tyrosine in an alkaline aqueous solution (e.g., 30% sodium hydroxide) and reacting it with acetic anhydride under controlled pH conditions. Key parameters include:
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Molar ratio : 1:1.05 (L-tyrosine to acetic anhydride) for optimal acetylation without over-acylation.
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pH control : Maintained between 8–10 using sodium hydroxide to prevent hydrolysis of acetic anhydride.
After acetylation, the mixture is acidified to pH 1.7–2.0 using hydrochloric acid, precipitating N-acetyl-L-tyrosine as a crude solid. Yield improvements (up to 85%) are achieved by recrystallizing the product from ethanol, which removes unreacted tyrosine and inorganic salts.
Esterification with Ethanol
The acetylated intermediate is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl gas). Critical factors include:
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Solvent system : Anhydrous ethanol to minimize hydrolysis of the ester product.
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Catalyst concentration : 1–2% (v/v) sulfuric acid for efficient esterification.
The esterification step typically achieves 70–75% yield, with the monohydrate form obtained by crystallizing the product from a water-ethanol mixture.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial processes prioritize scalability and cost efficiency. A patented method (CN114716335A) employs continuous flow reactors for acetylation, reducing reaction time from hours to minutes. Key advantages include:
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Temperature control : Precise maintenance at 55–60°C prevents thermal degradation.
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Automated pH adjustment : In-line sensors regulate sodium hydroxide and acetic anhydride feed rates.
Purification and Crystallization
Industrial purification involves multi-stage crystallization:
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Decolorization : Activated carbon (0.5% w/w) removes colored impurities.
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Recrystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity crystals (≥97%).
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Drying : Vacuum drying at 40°C preserves the monohydrate structure.
Comparative Analysis of Preparation Methods
Yield and Purity Metrics
Critical Reagents and Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| Acetylation | Acetic anhydride, NaOH | Protects amino group |
| Esterification | Ethanol, H₂SO₄ | Forms ethyl ester |
| Crystallization | Ethanol-water, 4°C | Induces monohydrate crystallization |
Optimization Strategies and Challenges
Minimizing Byproducts
Chemical Reactions Analysis
Prenylation at the 4-O-Position
ATEE undergoes regioselective prenylation at the phenolic oxygen under alkaline conditions. In a study published in the Journal of Natural Products, prenyl bromide (1.2 equiv) reacted with ATEE in ethyl acetate with potassium carbonate (2.5 equiv) as a base, yielding 4-O-prenyl-N-acetyl-L-tyrosine ethyl ester after 48 hours at room temperature .
Key Reaction Data
| Parameter | Value/Description |
|---|---|
| Reagents | Prenyl bromide, K<sub>2</sub>CO<sub>3</sub> |
| Solvent | Ethyl acetate |
| Reaction Time | 48 hours |
| Yield | Not quantified (crude product used directly) |
This reaction demonstrates the compound’s susceptibility to electrophilic aromatic substitution, leveraging the electron-donating phenolic hydroxyl group.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group in ATEE is hydrolyzed under basic conditions. In the same study, treatment of 4-O-prenyl-N-acetyl-L-tyrosine ethyl ester with lithium hydroxide (LiOH) in a THF/water/methanol mixture (3:2:1) yielded 4-O-prenyl-N-acetyl-L-tyrosine after 24 hours .
Key Reaction Data
| Parameter | Value/Description |
|---|---|
| Reagents | LiOH (1.0 equiv) |
| Solvent | THF/H<sub>2</sub>O/MeOH (3:2:1) |
| Reaction Time | 24 hours |
| Yield | 76% (after acidification and extraction) |
The hydrolysis proceeds via nucleophilic attack on the ester carbonyl, forming a carboxylate intermediate that is acidified to the free carboxylic acid.
Prenylated Derivative
The 4-O-prenyl product was characterized by <sup>1</sup>H NMR (CD<sub>3</sub>OD, 400 MHz):
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δ 7.12 (d, J = 8.6 Hz, 2H, aromatic H-2/H-6)
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δ 6.82 (d, J = 8.6 Hz, 2H, aromatic H-3/H-5)
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δ 5.44 (ddt, prenyl CH<sub>2</sub>)
Hydrolyzed Product
The carboxylic acid derivative exhibited a white waxy solid morphology and retained the prenyl moiety, confirmed by NMR .
Crystallographic Insights
ATEE crystallizes in the orthorhombic space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>, with unit cell dimensions:
This structural data informs reactivity by highlighting steric accessibility of the phenolic oxygen and ester group .
Enzymatic Interactions (Contextual Note)
While not a chemical reaction per se, ATEE serves as a substrate for proteases and esterases in biochemical assays. For example, carboxypeptidase Y hydrolyzes ATEE via burst kinetics, indicating transient acyl-enzyme intermediate formation .
Scientific Research Applications
Biochemical Applications
Substrate in Enzymatic Reactions
ATEES serves as a substrate in enzymatic assays, particularly in studies involving proteases. It has been utilized in transesterification reactions catalyzed by subtilisin Carlsberg protein-coated microcrystals (PCMC). This application highlights its role in biocatalysis, where it aids in the understanding of enzyme kinetics and mechanisms.
Table 1: Enzymatic Applications of ATEES
| Application | Description |
|---|---|
| Transesterification Reactions | Used with 1 M propan-1-ol catalyzed by PCMC |
| Substrate for CLECs | Employed for screening subtilisin activity |
| Ligand Binding Assays | Suitable for studying interactions between ligands and enzymes |
Structural Analysis
X-ray Crystallography
ATEES has been subjected to structural analysis using single-crystal X-ray diffraction. A study conducted at 110 K revealed insights into its crystal structure, thermal vibrations, and electron density distribution. The findings demonstrated that area detectors can facilitate charge density studies more efficiently than conventional methods.
Case Study: Charge Density Study
In a detailed study published in Acta Crystallographica, researchers analyzed the valence electron distribution of ATEES using a multipolar atom density model. The study provided valuable data on the molecular interactions within the crystal lattice, contributing to the understanding of its physical properties .
Pharmaceutical Applications
Potential Neuroprotective Effects
Research indicates that derivatives of L-tyrosine, including ATEES, may have neuroprotective properties. These compounds are being investigated for their potential role in enhancing cognitive function and protecting against neurodegenerative diseases. The acetylation improves lipid solubility, allowing better penetration across the blood-brain barrier.
Table 2: Neuroprotective Studies Involving ATEES
Chemical Synthesis and Material Science
Use as a Building Block
ATEES is utilized as a building block in organic synthesis due to its reactive acetyl and ethyl ester groups. It can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals.
Synthesis Techniques
The compound can be synthesized through methods involving acylation of L-tyrosine with acetic anhydride followed by esterification with ethanol. This process is critical for producing compounds with specific functionalities tailored for research applications.
Mechanism of Action
The mechanism of action of N-Acetyl-L-tyrosine ethyl ester monohydrate involves its interaction with enzymes such as proteases and esterases. The compound serves as a substrate, undergoing hydrolysis to release L-tyrosine, which can then participate in various biochemical pathways. The acetyl and ethyl ester groups provide protection to the amino and carboxyl groups, respectively, allowing for selective reactions and studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares ATEE with structurally related synthetic substrates:
Enzymatic Susceptibility
Hydrolysis Rates C'1-Esterase: ATEE is hydrolyzed most rapidly (Km = 1.9 × 10⁻² M) compared to its methyl ester analog (slower) and BAEE/TAME (arginine-based esters) . Subtilisin: ATEE and BTEE show comparable activity (ATEE: ~59,000 units/mg; BTEE: ~53,700 units/mg) in immobilized subtilisin assays . YgjD Protease: Higher activity for ATEE (59,000 units/mg) vs. BTEE (53,700 units/mg) and BAPNA (8,100 units/mg), reflecting preference for acetylated tyrosine over benzoylated or arginine derivatives .
Substrate Specificity
- Enzymes like SAPDZ and KerRP (S8 family peptidases) hydrolyze both ATEE and BTEE, while KERDZ (S1 family) exclusively targets BAEE/TAME .
- ATEE’s acetyl group enhances compatibility with hydrophobic enzyme active sites (e.g., chymotrypsin’s aromatic pocket), whereas benzoyl groups in BTEE may hinder binding .
Physicochemical Differences
Solubility and Stability ATEE’s water solubility (~5–37 μM in buffer) exceeds BTEE, which requires methyl cellosolve co-solvents . The monohydrate form of ATEE stabilizes its crystalline structure via O–H···O and N–H···O hydrogen bonds, unlike anhydrous esters .
Crystallography ATEE forms layered hydrogen-bonded structures with water molecules acting as donors/acceptors, similar to its methyl ester analog but distinct from benzoylated derivatives like BTEE .
Key Research Findings
Enzyme Kinetics
- ATEE hydrolysis by C'1-esterase has a pH optimum of 6.7–8.0 and energy of activation of 10,400 cal/mol, distinct from BTEE (inactive) and BAEE (pH 7.5–9.0) .
- Competitive inhibition studies show ATEE’s hydrolysis is unaffected by its product (N-acetyl-L-tyrosine), unlike arginine-based esters inhibited by free arginine .
Structural Insights Charge density studies reveal ATEE’s electron distribution favors nucleophilic attack at the ester carbonyl, a feature less pronounced in nitro- or iodo-substituted analogs (e.g., N-acetyl-3,5-dinitro-L-tyrosine ethyl ester) .
Biological Activity
N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE) is a derivative of the amino acid L-tyrosine, modified to enhance its solubility and biological activity. This compound has garnered attention in various fields, including pharmacology, biochemistry, and neurobiology, due to its potential therapeutic applications and biochemical properties.
- Chemical Formula : C₁₃H₁₉NO₄·H₂O
- Molecular Weight : 269.30 g/mol
- CAS Number : 36546-50-6
- Purity : ≥98%
- Melting Point : 80–81 °C
- Storage Conditions : -20 °C
This compound acts as a substrate for various enzymes and has been shown to influence several biological pathways:
- Neurotransmitter Precursor : As a derivative of L-tyrosine, ATEE serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Increased availability of these neurotransmitters can enhance cognitive function and mood regulation.
- Enzyme Substrate : ATEE has been utilized in biochemical assays to evaluate enzyme activity, particularly in studies involving proteases. For instance, it has been employed in transesterification reactions and as a substrate for subtilisin Carlsberg protein-coated microcrystals .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .
Neuroprotective Effects
Research indicates that ATEE may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. In studies involving transgenic mouse models of amyotrophic lateral sclerosis (ALS), ATEE demonstrated potential in ameliorating neuronal damage by modulating calpain activation and reducing cytoskeletal protein breakdown .
Anti-inflammatory Properties
ATEE has been noted for its anti-inflammatory effects, which are crucial in the context of neurodegeneration. By inhibiting pro-inflammatory cytokines, it may help protect neuronal integrity during inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activity of ATEE:
- Enzyme Activity Assays : ATEE was tested alongside other substrates like casein and azocasein, revealing that it can effectively serve as a substrate for various proteolytic enzymes with a maximum velocity (V_max) indicating significant enzymatic activity .
- Neuroprotection in ALS Models : In hSOD1(G93A) transgenic mice models of ALS, administration of ATEE resulted in delayed disease onset and prolonged survival compared to controls. This effect was attributed to reduced calpain activation and preservation of neuronal structure .
- Oxidative Stress Mitigation : A study highlighted ATEE's role in reducing oxidative stress markers in neuronal cultures exposed to harmful agents, suggesting its potential application in therapeutic strategies against oxidative damage .
Summary Table of Biological Activities
Q & A
Q. What are the standard protocols for using ATEE as a substrate in chymotrypsin activity assays?
ATEE is widely used to measure chymotrypsin activity via hydrolysis. Dissolve ATEE in dimethyl sulfoxide (DMSO) at 0.00025 M in 0.05 M phosphate buffer (pH 7.0) to overcome solubility limitations in aqueous solutions . Monitor ethanol release using alcohol dehydrogenase-coupled photometric methods or quantify N-acetyltyrosine accumulation via alkaline titration. Ensure duplicate assays and include crystalline trypsin standards to validate sensitivity .
Q. How should researchers address ATEE’s limited solubility in aqueous buffers?
ATEE is insoluble in water and methanol. Use DMSO as a co-solvent (final concentration ≤200 ml/l) to enhance solubility without inhibiting enzymatic activity. Note that DMSO may increase chymotrypsin activity by 60–70%, requiring calibration against bovine chymotrypsin standards .
Q. What parameters should be optimized when designing kinetic studies with ATEE?
Key parameters include:
- pH : Optimal activity for chymotrypsin is observed at pH 7.0–7.5 .
- Substrate concentration : Use 0.00025 M ATEE to ensure linear hydrolysis rates within the first 30 minutes .
- Temperature : Maintain 25–37°C, as higher temperatures may denature enzymes .
- Ionic strength : Adjust NaCl concentration to 0.15 M to stabilize enzyme-substrate interactions .
Advanced Research Questions
Q. How do thermodynamic parameters of ATEE hydrolysis inform enzyme mechanism studies?
The hydrolysis of ATEE by chymotrypsin releases ethanol and N-acetyltyrosine, with a measured enthalpy change (ΔrH°) of -33.3 kJ mol⁻¹. Use calorimetry in 0.05 M phosphate buffer (pH 7.5) to determine thermodynamic profiles. Correct for buffer protonation effects to isolate enzyme-specific contributions .
Q. What structural insights can be gained from X-ray charge-density analysis of ATEE?
Topological analyses using X-ray crystallography reveal electron density distributions at bond critical points (BCPs) in ATEE’s peptide bonds. Key metrics include Laplacian values (∇²ρ) and ellipticity (ε), which correlate with bond strength and aromatic interactions. Compare data with derivatives like N-acetyl-L-tryptophan ethyl ester to study substituent effects on electron density .
Q. How do solvent polarity and ionic strength influence ATEE’s reactivity in complement system studies?
In complement esterase (C'1) activation, ATEE hydrolysis exhibits a pH optimum of 7.4 and is sensitive to ionic strength. Use 2-methoxyethanol as a solvent to mimic physiological polarity and enhance substrate-enzyme binding. Compare activation energy (Eₐ) and reaction order with other substrates (e.g., p-toluenesulfonyl-L-arginine methyl ester) to probe specificity .
Q. Why is ATEE preferred over other synthetic substrates for chymotrypsin assays?
ATEE’s specificity arises from its structural mimicry of natural chymotrypsin targets. Unlike benzoyl-L-arginine methyl ester (trypsin-specific), ATEE’s acetyl-tyrosine moiety aligns with chymotrypsin’s hydrophobic binding pocket. Validate selectivity via competitive inhibition assays with 3-nitro-L-tyrosine derivatives .
Q. How can researchers resolve discrepancies in activity measurements when using low enzyme concentrations?
For trace chymotrypsin detection, extend assay duration to 9 minutes and use high-sensitivity photometry (e.g., 253 nm absorbance). Normalize data against a blank containing ATEE without enzyme to account for non-specific hydrolysis. Ensure substrate purity ≥98% (HPLC) to minimize background noise .
Q. What are the advantages of photometric vs. titrimetric methods for ATEE-based assays?
Photometric methods (ethanol detection via alcohol dehydrogenase) enable continuous monitoring, while titrimetric approaches (N-acetyltyrosine quantification) require endpoint analysis. Photometry is less labor-intensive but may require secondary coupling reagents. Validate both methods against USP reference standards .
Q. How does ATEE’s stereochemistry impact its utility in spectroscopic studies of aromatic amino acids?
ATEE’s L-tyrosine backbone allows UV spectral analysis of tyrosine residues in peptides. Dissolve ATEE in citrate-phosphate buffer (pH 3–8) to study pH-dependent absorbance shifts at 253 nm. Compare second-derivative spectra with N-acetyl-D-tyrosine ethyl ester to assess enantiomer-specific interactions .
Q. Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
